6-Chloro-6-defluoro Ciprofloxacin

Catalog No.
S1790494
CAS No.
93106-58-2
M.F
C17H18ClN3O3
M. Wt
347.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-6-defluoro Ciprofloxacin

CAS Number

93106-58-2

Product Name

6-Chloro-6-defluoro Ciprofloxacin

IUPAC Name

6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8

InChI

InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O

Synonyms

6-Chloro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid

6-Chloro-6-defluoro Ciprofloxacin is a synthetic chemical compound with the molecular formula C17H18ClN3O3 and a molecular weight of 347.8 g/mol. It is classified as a fluorinated quinolone antibacterial agent, specifically an impurity of Ciprofloxacin, which is widely used for its antimicrobial properties. The compound features a chloro group at the 6-position and lacks a fluorine atom at the same position, distinguishing it from its parent compound, Ciprofloxacin. Its chemical structure includes a cyclopropyl group, a piperazine moiety, and a carboxylic acid functional group, contributing to its biological activity and pharmacological profile .

Impurity Analysis and Quality Control

Potential Antibacterial Activity

Limited research exists regarding the specific antibacterial properties of 6-Chloro-6-defluoro Ciprofloxacin. Due to its structural similarity to Ciprofloxacin, some researchers hypothesize that 6-Cl-6-dF-CIP might exhibit antibacterial activity []. Ciprofloxacin works by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication []. However, further investigation is needed to confirm if 6-Cl-6-dF-CIP possesses similar mechanisms and effectiveness against bacteria.

The chemical reactivity of 6-Chloro-6-defluoro Ciprofloxacin can be attributed to its functional groups. It can undergo various reactions typical of quinolone derivatives, including:

  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.
  • Reduction Reactions: The compound may be subject to reduction reactions due to the presence of the carbonyl group in the piperazine ring.

These reactions are essential for understanding its potential modifications and applications in medicinal chemistry.

6-Chloro-6-defluoro Ciprofloxacin exhibits antibacterial activity similar to that of Ciprofloxacin. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to cell death in susceptible bacteria. Studies suggest that while it retains some antimicrobial efficacy, its potency may vary compared to Ciprofloxacin due to structural differences .

The synthesis of 6-Chloro-6-defluoro Ciprofloxacin typically involves several steps:

  • Starting Material: The synthesis begins with the appropriate quinolone precursor.
  • Chlorination: A chlorination reaction introduces the chloro substituent at the 6-position.
  • Defluorination: The fluorine atom at the 6-position is removed through a defluorination reaction.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to isolate the desired compound from impurities.

These methods highlight the complexity involved in modifying existing pharmaceutical compounds to create derivatives with specific properties .

As an impurity of Ciprofloxacin, 6-Chloro-6-defluoro Ciprofloxacin is primarily used in research settings rather than as a standalone therapeutic agent. Its applications include:

  • Analytical Chemistry: Used as a reference standard in analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
  • Pharmaceutical Research: Investigated for its biological properties and potential modifications that could enhance its antibacterial activity or reduce side effects.

The compound's role as an impurity emphasizes the importance of understanding all components within pharmaceutical products for quality control .

Interaction studies involving 6-Chloro-6-defluoro Ciprofloxacin focus on its pharmacokinetics and pharmacodynamics when combined with other drugs or within biological systems. Research indicates that it may exhibit:

  • Synergistic Effects: Potentially enhancing the efficacy of other antibiotics when used in combination therapy.
  • Antagonistic Effects: In some cases, it may interfere with the action of other drugs due to competitive inhibition at bacterial targets.

These interactions are crucial for optimizing treatment regimens involving fluoroquinolones .

Several compounds share structural similarities with 6-Chloro-6-defluoro Ciprofloxacin, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
CiprofloxacinContains fluorine at the 6-positionBroad-spectrum antibacterial
NorfloxacinLacks chloro substituent; has different side chainsAntibacterial, less potent than Ciprofloxacin
OfloxacinSimilar core structure; different substituentsAntibacterial with broader spectrum
LevofloxacinS-enantiomer of Ofloxacin; higher potencyEffective against Gram-positive bacteria
MoxifloxacinContains additional methoxy groupEnhanced activity against anaerobes

The uniqueness of 6-Chloro-6-defluoro Ciprofloxacin lies in its specific structural modifications that influence its biological activity and potential applications as an impurity reference standard rather than as a primary therapeutic agent .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.6

Appearance

Light Yellow Solid

Dates

Modify: 2024-04-14

Explore Compound Types